molecular formula C14H11ClO3 B057220 2-(2-(4-Chlorophenoxy)phenyl)acetic acid CAS No. 25563-04-6

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Cat. No. B057220
M. Wt: 262.69 g/mol
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N
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Patent
US08779161B2

Procedure details

To a solution of o-chlorophenylacetic acid (330 g) in o-xylene (4000 mL) is added 4-chlorophenol (306 g), K2CO3 (354 g), and copper powder (18 g) at 25-30° C. The mixture is heated at reflux for 2-3 hours and water is removed by azeotropic distillation. The reaction mixture is maintained for 1-2 hours at 25-30° C. and water (4000 mL) is added. Organic and aqueous layers are separated and the organic layer is washed with water (4000 mL). The pH of combined aqueous layers is adjusted to 1-1.5 by addition of aqueous HCl (100 mL) at 0-5° C. The formed solid is collected by filtration, washed with water (3000 mL) and hexane (500 mL), and then is dried to afford the title compound. Yield: 465 g. Purity by HPLC: 97.81%.
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
306 g
Type
reactant
Reaction Step One
Name
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CC1C=CC=CC=1C.[Cu]>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:8][C:9]([OH:11])=[O:10])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
330 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Name
Quantity
306 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
354 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4000 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Name
copper
Quantity
18 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2-3 hours
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
water is removed by azeotropic distillation
ADDITION
Type
ADDITION
Details
water (4000 mL) is added
CUSTOM
Type
CUSTOM
Details
Organic and aqueous layers are separated
WASH
Type
WASH
Details
the organic layer is washed with water (4000 mL)
ADDITION
Type
ADDITION
Details
The pH of combined aqueous layers is adjusted to 1-1.5 by addition of aqueous HCl (100 mL) at 0-5° C
FILTRATION
Type
FILTRATION
Details
The formed solid is collected by filtration
WASH
Type
WASH
Details
washed with water (3000 mL) and hexane (500 mL)
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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